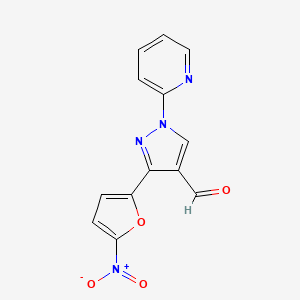
3-(5-Nitrofuran-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Cat. No. B8639359
Key on ui cas rn:
61651-01-2
M. Wt: 284.23 g/mol
InChI Key: NEQIMUMCLKZWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04093812
Procedure details


Add 9.4 g of phosphorus oxychloride dropwise to 16.4 g of anhydrous dimethylformamide at from 10° to 20° C and then stir the obtained reaction mixture for 30 minutes at room temperature before adding thereto (from 35° to 40° C) 5.0 g of 5-nitro-2-acetylfuran-(2-pyridyl)hydrazone. Stir the thus-prepared admixture for 28 hours under nitrogen at this temperature and then pour it and a solution comprising 4-pyrazolylmethylenedimethylammonium salt onto 250 g of ice and water. Heat the resulting reaction mixture for 2 hours at from 30° to 40° C, draw off the formed precipitate and wash the precipitate with water to obtain a 45% yield of 3-(5-nitro-2-furyl)-1-(2-pyridyl)pyrazole-4-carboxaldehyde [m.p. 191° to 191.5° C (from toluene)].


Name
5-nitro-2-acetylfuran-(2-pyridyl)hydrazone
Quantity
5 g
Type
reactant
Reaction Step Two

Name
4-pyrazolylmethylenedimethylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Four


Yield
45%
Identifiers


|
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[N:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH:17][N:18]=[C:19]([C:21]1[O:22][C:23]([N+:26]([O-:28])=[O:27])=[CH:24][CH:25]=1)[CH3:20].N1C=C(C=[N+](C)C)[CH:31]=N1>O>[N+:26]([C:23]1[O:22][C:21]([C:19]2[C:20]([CH:8]=[O:9])=[CH:31][N:17]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][N:11]=3)[N:18]=2)=[CH:25][CH:24]=1)([O-:28])=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
5-nitro-2-acetylfuran-(2-pyridyl)hydrazone
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)NN=C(C)C=1OC(=CC1)[N+](=O)[O-]
|
Step Three
|
Name
|
4-pyrazolylmethylenedimethylammonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=[N+](C)C
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
250 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained reaction mixture for 30 minutes at room temperature
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
before adding
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir the thus-prepared admixture for 28 hours under nitrogen at this temperature
|
|
Duration
|
28 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
pour it
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture for 2 hours at from 30° to 40° C
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
wash the precipitate with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(O1)C1=NN(C=C1C=O)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
